2-(Dichloromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-1,3-dioxolane: is an organic compound characterized by a dioxolane ring substituted with a dichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-1,3-dioxolane typically involves the reaction of formaldehyde with dichloromethane in the presence of a catalyst. One common method is the use of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to facilitate the formation of the dioxolane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Dichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted dioxolanes.
Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Dichloromethyl)-1,3-dioxolane is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-1,3-dioxolane involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations. These intermediates can interact with enzymes, proteins, and other biomolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Dichloromethane (CH2Cl2): A simple dichloromethyl compound used as a solvent.
1,3-Dioxolane: A parent compound without the dichloromethyl substitution, used as a solvent and in polymer production.
Uniqueness: Its ability to undergo various chemical reactions and form reactive intermediates makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
2612-35-3 |
---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H6Cl2O2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2 |
InChI Key |
SSSGAAOTAXJXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.